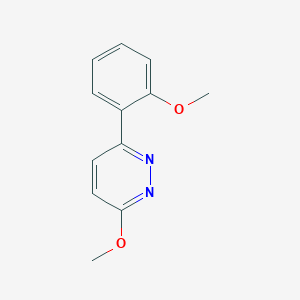

3-Methoxy-6-(2-methoxyphenyl)pyridazine

Übersicht

Beschreibung

3-Methoxy-6-(2-methoxyphenyl)pyridazine is a chemical compound characterized by its unique molecular structure, which includes a pyridazine ring substituted with methoxy groups at the 3 and 6 positions, and a 2-methoxyphenyl group at the 6 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-(2-methoxyphenyl)pyridazine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 2-methoxyphenyl with a halogenated pyridazine derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents, as well as the optimization of reaction parameters such as temperature and pressure, are critical for achieving high efficiency and minimizing by-products.

Analyse Chemischer Reaktionen

Substitution Reactions

The pyridazine ring and methoxy groups participate in nucleophilic and electrophilic substitutions under controlled conditions.

Chlorination and Hydrazine Substitution

In analogous pyridazine systems, chlorination with phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides. For example:

-

6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one reacts with POCl₃ to form 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine at 100°C (94% yield) .

-

Subsequent treatment with hydrazine hydrate replaces chlorine with a hydrazine group (97% yield) .

Example Reaction Pathway:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | POCl₃, reflux, 2h | 3-Chloro derivative | 94% |

| 2 | Hydrazine hydrate, 130°C, 1h | 3-Hydrazinyl derivative | 97% |

Oxidation and Demethylation

Methoxy groups undergo oxidation or acid-mediated demethylation:

Demethylation with HBr

-

Methoxy substituents on pyridazine or aryl rings are cleaved using hydrobromic acid (HBr) in dimethyl sulfoxide (DMSO) at 55°C .

-

Example: 6-(3-methoxybenzyl)thio group oxidizes to a sulfone, altering biological activity .

Conditions:

| Substrate | Reagents | Temperature | Product |

|---|---|---|---|

| 3-Methoxy-pyridazine derivative | 48% HBr, DMSO | 55°C | 3-Hydroxy-pyridazine analog |

Radical Cyclization Pathways

The pyridazine ring participates in radical-mediated reactions, as demonstrated in sulfonyl pyridazine synthesis :

-

Mechanism: Transamidation forms a hydrazone intermediate, which undergoes radical cyclization with tert-butyl hydroperoxide (TBHP) to yield pyridazines.

-

Key Steps:

Theoretical Support:

DFT calculations confirm that radical pathways are kinetically favorable (ΔG‡ = 18.3 kcal/mol) over ionic routes .

Electrophilic Aromatic Substitution

The electron-rich 2-methoxyphenyl moiety directs electrophiles to para positions:

Nitration

-

Reagents: HNO₃/H₂SO₄ mixture.

-

Product: 3-Methoxy-6-(2-methoxy-4-nitrophenyl)pyridazine.

Regioselectivity:

Methoxy groups activate the ring, favoring nitration at the para position relative to the substituent.

Biological Activity Modulation

Structural analogs highlight reactivity-bioactivity relationships:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogues demonstrate activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm), with structure-activity relationship (SAR) analyses identifying key substituents that enhance efficacy .

- Anticancer Potential : The compound has been explored for its potential as an anticancer agent. Inhibitors targeting kinases such as MNK1 have been developed based on similar scaffolds, indicating a pathway for therapeutic development against various cancers .

- Inflammatory Diseases : Its role as a p38 mitogen-activated protein kinase (MAPK) inhibitor has been highlighted in studies focusing on autoimmune and inflammatory diseases, suggesting it could be beneficial in treating conditions such as rheumatoid arthritis .

Biological Studies

- Mechanistic Studies : The compound serves as a probe in biochemical assays to study enzyme inhibition and cellular processes. Its unique structure allows researchers to explore its interactions with specific molecular targets, potentially leading to the development of new therapeutic agents .

- High-throughput Screening : A high-throughput screening campaign identified several promising derivatives that showed potent activity against Mtb, emphasizing the compound's potential in drug discovery pipelines .

Table 1: In Vitro Activity of 3-Methoxy Derivatives Against Mtb and Mm

| Compound | C2 Substituent | C6 Substituent | Mtb MIC90 (μg/mL) | Mm MIC90 (μg/mL) |

|---|---|---|---|---|

| 1a | Ph | BnO | 1 | 1.51 |

| 2a | Ph | BnS | 0.5 | 0.25 |

| 3a | Ph | BnNMe | 1 | 0.5 |

This table summarizes the minimum inhibitory concentrations (MIC90) for various derivatives against Mtb and Mm, demonstrating the impact of different substituents on antimicrobial activity.

Industrial Applications

Beyond its scientific research applications, 3-Methoxy-6-(2-methoxyphenyl)pyridazine is also being explored for industrial uses:

- Pharmaceuticals : It serves as an intermediate in the synthesis of potential therapeutic agents, including those targeting inflammatory pathways .

- Agrochemicals : The compound's unique structure may allow it to be utilized in developing new agrochemical products aimed at pest control or plant growth regulation .

Wirkmechanismus

The mechanism by which 3-Methoxy-6-(2-methoxyphenyl)pyridazine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Vergleich Mit ähnlichen Verbindungen

3-Methoxy-6-(2-methoxyphenyl)pyridazine is structurally similar to other pyridazine derivatives, such as 3-Methoxy-6-(3-methoxyphenyl)pyridazine and 3-Methoxy-6-(4-methoxyphenyl)pyridazine. These compounds share the pyridazine core and methoxy substituents but differ in the position of the methoxy group on the phenyl ring. The unique positioning of the methoxy groups in this compound contributes to its distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, and its biological activities are of interest for developing new therapeutic agents. Further research is needed to fully explore its capabilities and applications.

Biologische Aktivität

3-Methoxy-6-(2-methoxyphenyl)pyridazine is a compound belonging to the pyridazine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridazine core substituted with methoxy groups, which enhance its lipophilicity and bioavailability. The molecular structure can be represented as follows:

Anticancer Activity

Several studies have investigated the anticancer potential of pyridazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain pyridazine derivatives induced apoptosis in breast cancer cells by altering cell cycle progression and activating apoptotic pathways .

Table 1: Summary of Anticancer Activities of Pyridazine Derivatives

| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 11l | T-47D (Breast Cancer) | 20.1 | CDK2 inhibition, apoptosis induction |

| 11m | MDA-MB-231 (Breast) | 43.8 | Cell cycle arrest, apoptosis |

| 7m | Panc-1 (Pancreatic) | Not specified | Caspase pathway activation |

Antimycobacterial Activity

The imidazo[1,2-b]pyridazine derivatives have demonstrated promising activity against Mycobacterium tuberculosis (Mtb). A high-throughput screening identified several derivatives with potent antimycobacterial effects, suggesting that structural modifications can enhance efficacy against drug-resistant strains .

Table 2: Antimycobacterial Activity of Pyridazine Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Mtb | 0.5 µg/mL |

| Derivative B | Mycobacterium marinum | 1.0 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Kinases : Pyridazine derivatives have been shown to inhibit key kinases involved in cell proliferation and survival pathways, such as CDK2 and MNK1/2 .

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis through the activation of caspases and alterations in mitochondrial membrane potential .

- Cell Cycle Arrest : Compounds like 11l and 11m have been observed to cause significant cell cycle arrest at the G2/M phase, leading to increased sub-G1 populations indicative of apoptosis .

Case Studies

Recent research has provided insights into the practical applications of pyridazine derivatives in cancer therapy:

- Case Study 1 : A study evaluated the effects of a series of pyridazine compounds on T-47D and MDA-MB-231 breast cancer cells. The results demonstrated that specific substitutions on the pyridazine ring significantly enhanced anticancer activity, with some compounds achieving IC50 values in the low nanomolar range .

- Case Study 2 : Another investigation focused on the antimycobacterial properties of pyridazine derivatives against Mtb. The study highlighted the importance of structural modifications in enhancing activity against resistant strains, paving the way for new therapeutic agents in tuberculosis treatment .

Eigenschaften

IUPAC Name |

3-methoxy-6-(2-methoxyphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-11-6-4-3-5-9(11)10-7-8-12(16-2)14-13-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAONGVHJSERSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80730398 | |

| Record name | 3-Methoxy-6-(2-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927706-78-3 | |

| Record name | 3-Methoxy-6-(2-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.